molecular formula C21H19ClN2O2 B7689642 N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide

N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide

Katalognummer B7689642
Molekulargewicht: 366.8 g/mol
InChI-Schlüssel: JUXUCJNWRHOWLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Wirkmechanismus

N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide is a selective inhibitor of the Janus kinase 2 (JAK2) and has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3). This inhibition leads to the suppression of STAT3-mediated transcriptional activity, which is involved in the regulation of various cellular processes such as cell proliferation, survival, and immune response.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide has been shown to have immunomodulatory effects by regulating the function of immune cells such as T cells and dendritic cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide is its specificity towards JAK2, which makes it a valuable tool for studying the role of JAK2/STAT3 signaling in various cellular processes. The compound has also been shown to have good pharmacokinetic properties and can be administered orally or intravenously. However, one of the limitations of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the development and application of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide. One of the potential applications of the compound is in the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis, where JAK2/STAT3 signaling plays a key role in the pathogenesis of the disease. The compound can also be used in combination with other cancer therapies to enhance their efficacy and reduce the risk of drug resistance. In addition, the development of more potent and selective JAK2 inhibitors based on the structure of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide can lead to the discovery of new therapeutic agents for various diseases.

Synthesemethoden

N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 3-pyridylmethylamine to form the intermediate compound, which is then reacted with 4-ethoxybenzoic acid to obtain the final product. The purity of the compound can be improved by various purification techniques such as recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies for the treatment of multiple myeloma, breast cancer, and colon cancer. It has also been shown to have anti-inflammatory effects in various animal models of inflammation and autoimmune disorders.

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-2-26-19-11-7-16(8-12-19)21(25)24-20(17-4-3-13-23-14-17)15-5-9-18(22)10-6-15/h3-14,20H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXUCJNWRHOWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.